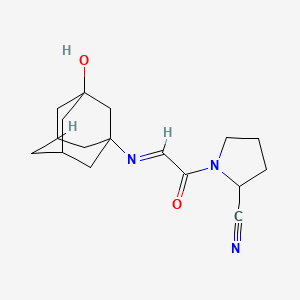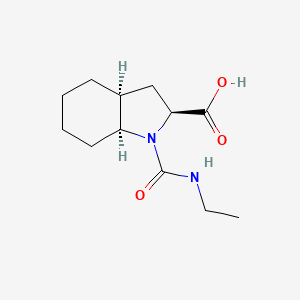
5-(N-Carbamoylamino)imino-4-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Carbamoylamino)imino-4-oxopentanenitrile, also known as 2-(4-Cyano-2-oxobutylidene)hydrazine-1-carboxamide, is a compound with the molecular formula C6H8N4O2 and a molecular weight of 168.153 g/mol . This compound is categorized under amino acids and is used in various biochemical and research applications .
Preparation Methods
The synthesis of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile can be achieved through multi-component reactions. One such method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is regio- and chemoselective, leading to the formation of the desired product under specific conditions . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
5-(N-Carbamoylamino)imino-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur with suitable reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5-(N-Carbamoylamino)imino-4-oxopentanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the specific biological context . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-(N-Carbamoylamino)imino-4-oxopentanenitrile can be compared with other similar compounds, such as pyrazolopyrimidines, which also contain fused heterocyclic structures with biological and medicinal properties . These compounds, like zaleplon and indiplon, have been used in various therapeutic applications . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
[(E)-(4-cyano-2-oxobutylidene)amino]urea |
InChI |
InChI=1S/C6H8N4O2/c7-3-1-2-5(11)4-9-10-6(8)12/h4H,1-2H2,(H3,8,10,12)/b9-4+ |
InChI Key |
HCSGPZJUAROPAM-RUDMXATFSA-N |
Isomeric SMILES |
C(CC(=O)/C=N/NC(=O)N)C#N |
Canonical SMILES |
C(CC(=O)C=NNC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



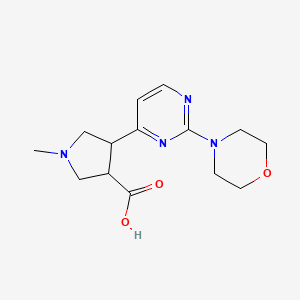
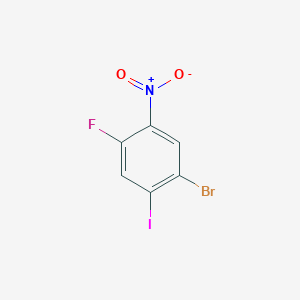
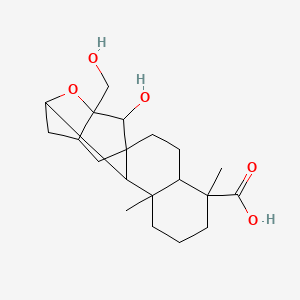
![7-Nitroimidazo[1,2-A]pyridin-8-OL](/img/structure/B12306492.png)
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)

![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
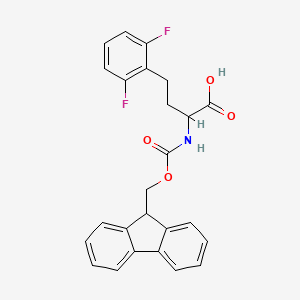
![rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans](/img/structure/B12306526.png)

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)
